5-(Piperazin-1-yl)pyridine-2-carbonitrile hydrochloride
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Overview
Description
5-(Piperazin-1-yl)pyridine-2-carbonitrile hydrochloride is a chemical compound with the molecular formula C10H13ClN4. It is a derivative of piperazine and pyridine, and it is commonly used in various scientific research applications due to its unique chemical properties .
Mechanism of Action
Mode of Action
It is known that the compound interacts with its targets through its piperazine and pyridine groups .
Pharmacokinetics
As a research chemical, it is used for pharmaceutical testing . Its bioavailability, metabolism, and excretion patterns are areas of ongoing research.
Result of Action
As a research chemical, it is being studied for its potential effects on various cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-(Piperazin-1-yl)pyridine-2-carbonitrile hydrochloride. Factors such as temperature, pH, and the presence of other chemicals can affect how the compound interacts with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperazin-1-yl)pyridine-2-carbonitrile hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-(Piperazin-1-yl)pyridine-2-carbonitrile hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
5-(Piperazin-1-yl)pyridine-2-carbonitrile hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-(Piperazin-1-yl)pyridine-2-carbonitrile hydrochloride include:
- 5-(Piperazin-1-yl)pyrimidine hydrochloride
- 5-(4-Fluorophenyl)piperazin-1-yl-2-phenyl-1,3-oxazole-4-carbonitrile .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the piperazine and pyridine moieties, which confer distinct chemical and biological properties. This makes it particularly valuable in research and industrial applications where specific reactivity and interactions are required .
Properties
IUPAC Name |
5-piperazin-1-ylpyridine-2-carbonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.ClH/c11-7-9-1-2-10(8-13-9)14-5-3-12-4-6-14;/h1-2,8,12H,3-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVQFUBJVOZZIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CN=C(C=C2)C#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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